molecular formula C11H8N2OS2 B8051430 2-(Benzo[d]thiazol-2-ylmethylene)thiazolidin-4-one

2-(Benzo[d]thiazol-2-ylmethylene)thiazolidin-4-one

Cat. No.: B8051430
M. Wt: 248.3 g/mol
InChI Key: XJWRTKVKIVPNKO-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylmethylene)thiazolidin-4-one is a heterocyclic compound that features both benzothiazole and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylmethylene)thiazolidin-4-one typically involves the condensation of 2-aminobenzothiazole with thiazolidinone derivatives under specific conditions. One common method includes the use of aldehydes or ketones as reactants in the presence of a catalyst, such as piperidine, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-ylmethylene)thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylmethylene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile
  • 2-(1,3-Benzothiazol-2-yl)-3-(2-furyl)acrylonitrile
  • 2-(1,3-Benzothiazol-2-yl)-3-(5-iodo-2-furyl)acrylonitrile

Uniqueness

2-(Benzo[d]thiazol-2-ylmethylene)thiazolidin-4-one is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS2/c14-9-6-15-10(13-9)5-11-12-7-3-1-2-4-8(7)16-11/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWRTKVKIVPNKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=CC2=NC3=CC=CC=C3S2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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